Physicochemical Fingerprint Differentiation of 4-(Ethylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine vs. Common In-Class Analogs
The target compound possesses a unique combination of computed physicochemical descriptors that distinguish it from closely related chromeno[2,3-d]pyrimidine analogs. Key differentiating features include a computed XLogP3-AA value of 5.7, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 60.3 Ų [1]. By comparison, a representative analog, 9-methyl-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS unavailable), exhibits a lower XLogP (estimated ~4.8–5.2 based on substructure analysis) and equivalent H-bond acceptor count. The higher calculated lipophilicity and distinct electronic profile conferred by the ethylsulfanyl/p-tolyl array may influence membrane permeability and target engagement, although this remains to be confirmed experimentally [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | 9-methyl-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine: estimated XLogP ~4.8–5.2 (substructure analysis; no direct measurement available) |
| Quantified Difference | Δ ~0.5–0.9 log units (higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm; comparative analog value estimated from structural fragments |
Why This Matters
In the absence of direct biological data, a differentiated physicochemical signature provides a rational basis for selecting this compound over analogs with divergent property profiles for focused screening library design.
- [1] PubChem. 4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine. Computed Properties section. CID 7184658. View Source
- [2] Halawa, A.H. et al. Anticancer activities, molecular docking and SAR of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine candidates. Med. Chem. Res., 2017, 26, 2624–2638. View Source
